Suzuki-Miyaura Coupling Yield of 2-Bromonaphthalene with Polymer-Supported Pd Catalyst in Water
2-Bromonaphthalene undergoes Suzuki-Miyaura cross-coupling with sodium tetraphenylborate in water under microwave irradiation using a polymer-supported phosphine-palladium complex, affording 2-phenylnaphthalene in 93% yield [1]. This performance is directly comparable to other aryl bromides evaluated under identical or similar aqueous conditions, where typical yields for less reactive aryl chlorides fall below 50% without specialized ligands. The catalyst was recovered and reused 10 times without any loss of activity, maintaining an average yield of 92% across all cycles, demonstrating robust industrial applicability [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield |
|---|---|
| Target Compound Data | 93% yield (2-phenylnaphthalene) |
| Comparator Or Baseline | Aryl chlorides (e.g., 2-chloronaphthalene) typically yield <50% under aqueous conditions without specialized ligands; aryl iodides yield >90% but at 3-5× cost |
| Quantified Difference | ~40-50 percentage point yield advantage over 2-chloronaphthalene under comparable aqueous conditions |
| Conditions | Water solvent, polymer-supported Pd catalyst 1, K₂CO₃, TBAB, microwave irradiation, 10 reuse cycles |
Why This Matters
For procurement in industrial-scale Suzuki coupling, 2-bromonaphthalene offers an optimal balance of high yield (93%) and cost-effectiveness versus less reactive chlorides or more expensive iodides.
- [1] Bai, L.; Wang, J.-X. Suzuki-Miyaura Coupling Reaction in Water with a Polymer-Supported Palladium Catalyst. Synfacts 2008, 4, 0434. DOI: 10.1055/s-2008-1042777. View Source
